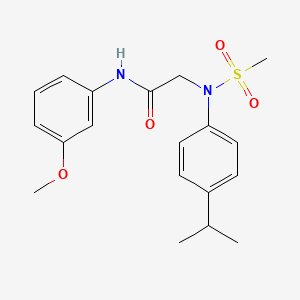![molecular formula C16H17N3O2S B5796605 N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5796605.png)
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of AMPK has been shown to have potential therapeutic applications in metabolic disorders such as diabetes and obesity. A-769662 has been extensively studied for its potential as a therapeutic agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wirkmechanismus
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation of the kinase. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to activate other signaling pathways, including the mTOR pathway and the SIRT1 pathway.
Biochemical and Physiological Effects
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of other signaling pathways. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to reduce adiposity in animal models, and to inhibit the growth of several cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several advantages for lab experiments, including its specificity for AMPK activation and its ability to activate other signaling pathways. However, N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has several limitations, including its potential toxicity and its potential for off-target effects.
Zukünftige Richtungen
For research on N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide include further studies on its potential as a therapeutic agent in metabolic disorders and cancer therapy, as well as studies on its toxicity and potential for off-target effects. Other potential future directions include the development of more specific and potent AMPK activators, as well as the development of combination therapies that target multiple signaling pathways.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide involves several steps, including the synthesis of the key intermediate, 2,6-dimethylphenol, which is then coupled with 2-chloronicotinic acid to form the final product. The synthesis has been optimized to improve yield and purity, and several modifications have been made to the original synthesis method to improve efficiency.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has been extensively studied for its potential as a therapeutic agent in metabolic disorders such as diabetes and obesity. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, increase fatty acid oxidation in liver and muscle, and reduce adiposity in animal models. N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide has also been shown to have potential applications in cancer therapy, as it has been shown to inhibit the growth of several cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10(2)11-5-6-14(20)13(8-11)18-16(22)19-15(21)12-4-3-7-17-9-12/h3-10,20H,1-2H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMXOOBWXAXNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5796550.png)
![3,5-dimethyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B5796555.png)

![1-(4-methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5796568.png)
![methyl 3-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5796582.png)
![N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide](/img/structure/B5796589.png)
![5-bromo-2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5796593.png)
![7-bromo-2-methylbenzo[de]thiochromen-3-yl acetate](/img/structure/B5796600.png)
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5796613.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)